Core Scaffold Potency Enablement: ACC1 Inhibitory Activity of Optimized Derivatives
The 5-(4-phenoxyphenyl)isoxazole-3-carboxylic acid scaffold directly enables potent ACC inhibition upon derivatization. In a head-to-head enzymatic assay, the optimized derivative 6g, which retains the core 4-phenoxy-phenyl isoxazole structure, achieved an IC50 of 99.8 nM against ACC1, demonstrating activity comparable to the established reference inhibitor CP-640186 [1]. The initial hit compound 6a, which is the direct carboxamide derivative of this scaffold, provided a baseline ACC1 inhibition of 57% at 5 µM, highlighting the foundational role of the carboxylic acid scaffold in enabling subsequent nanomolar potency through rational modification [1].
| Evidence Dimension | ACC1 inhibitory activity (IC50 or % inhibition) |
|---|---|
| Target Compound Data | Compound 6a (direct derivative of the scaffold): 57% inhibition at 5 µM. Optimized derivative 6g: IC50 = 99.8 nM. |
| Comparator Or Baseline | CP-640186 (reference ACC inhibitor): IC50 comparable to 6g. |
| Quantified Difference | Derivatization from the scaffold (6a to 6g) improved potency from moderate inhibition to ~100 nM IC50, matching the gold-standard comparator CP-640186. |
| Conditions | Luminescent ADP detection assay for ACC1; compounds tested at 5 µM and 0.1 µM. |
Why This Matters
This evidence positions 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid as the validated entry point for synthesizing ACC inhibitors with potency on par with the best-in-class tool compound, a critical factor for procurement in cancer metabolism research.
- [1] Wu X, Yu Y, Huang T. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):1236-1247. View Source
